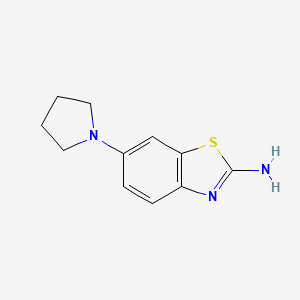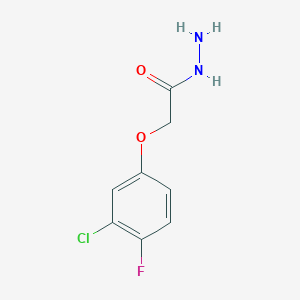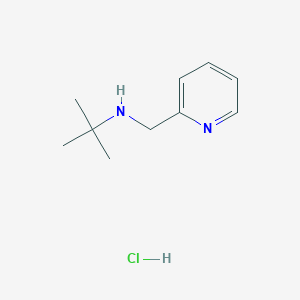![molecular formula C13H20N2O B1285225 {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine CAS No. 122893-33-8](/img/structure/B1285225.png)
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine
説明
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine, also known as 4-{2-(pyrrolidin-1-yl)ethoxy}phenylmethanamine, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to be a potent agonist for the serotonin 5-HT2A receptor and has been studied for its effects on biochemical and physiological processes.
科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core component of “{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine”, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic profile of drug candidates . This compound can serve as a scaffold for developing new drugs with improved selectivity and efficacy. Its stereochemistry and sp3-hybridization allow for the exploration of pharmacophore space, potentially leading to novel treatments for diseases.
Biological Activity Modulation
Steric factors of the pyrrolidine ring influence biological activity, which is crucial in the structure-activity relationship (SAR) studies . By modifying the spatial orientation of substituents on the pyrrolidine ring, researchers can develop compounds with different biological profiles, which is essential for creating targeted therapies for various health conditions.
Enantioselective Synthesis
The stereogenicity of the carbons in the pyrrolidine ring makes “{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine” an excellent candidate for enantioselective synthesis . This is particularly important for creating drugs that require specific stereochemistry to bind to enantioselective proteins effectively.
Pharmacophore Exploration
The non-planarity of the pyrrolidine ring, known as “pseudorotation”, allows for increased three-dimensional coverage in molecular modeling . This property is beneficial for pharmacophore exploration, aiding in the identification of key features responsible for a compound’s biological activity.
ADME/Tox Optimization
Incorporating the pyrrolidine ring into drug molecules can help modify physicochemical parameters, leading to better absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles . This optimization is critical for the success of a drug in clinical trials and its subsequent therapeutic use.
Chemical Synthesis
The compound’s structure allows for various synthetic strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . These methods are fundamental in the synthesis of complex molecules for research and therapeutic applications.
Target Selectivity Enhancement
The pyrrolidine scaffold can be used to create bioactive molecules with enhanced target selectivity . This selectivity is vital for reducing off-target effects and increasing the therapeutic index of potential drug candidates.
作用機序
Target of Action
The primary target of {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is the Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
It is known that the compound’s interaction with the enzyme could potentially influence the production of leukotriene b4, a potent mediator of inflammation .
Biochemical Pathways
Given its target, it is likely to impact the leukotriene biosynthesis pathway . This could lead to downstream effects on inflammatory responses in the body.
Result of Action
By targeting leukotriene a-4 hydrolase, it could potentially modulate the production of leukotriene b4, thereby influencing inflammatory responses .
特性
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRPMDTKZJSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560154 | |
| Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
CAS RN |
122893-33-8 | |
| Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)
![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)


![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)


